Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate is an organic compound with the molecular formula C9H9F2NO2 . It is a colorless liquid substance that is widely used in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate were not found, the Suzuki–Miyaura coupling reaction is a commonly used method for creating carbon-carbon bonds in similar compounds . This reaction uses a palladium catalyst and an organoboron reagent, under mild and functional group tolerant conditions .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate consists of a pyridine ring attached to a difluoroacetate group via an ethyl bridge . The InChI code for this compound is 1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-4-3-5-12-6-7/h3-6H,2H2,1H3
.
Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate is a liquid at room temperature . It has a molecular weight of 201.17 .
Scientific Research Applications
1. Coordination Polymers in Chemistry
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate is used in synthesizing multi-dentate ligands for forming coordination polymers with transition metals. For example, Hu et al. (2016) demonstrated the use of similar ligands to create tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers, exhibiting unique structures and potentially useful chemical properties (Hu et al., 2016).
2. Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel chemical entities. For instance, Asadi et al. (2021) used a compound structurally related to ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate in reactions with 2-aminopyridine and Meldrum’s acid, leading to the formation of new ethyl imidazo[1,2-a]pyridin-2-yl acetates (Asadi et al., 2021).
3. Photophysical Properties
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate-related compounds are investigated for their spectral-fluorescent properties. Ershov et al. (2019) synthesized a series of 5,6-disubstituted ethyl amino-cyanothieno[2,3-b]pyridine-2-carboxylates, analyzing their photophysical properties to understand the correlation with their chemical structures (Ershov et al., 2019).
4. Heterogeneous Catalysis
This compound is used in the synthesis of materials for heterogeneous catalysis. Figueiredo et al. (2012) synthesized a pyrazolylpyridine-molybdenum oxide composite from a similar compound, demonstrating its effectiveness as a heterogeneous catalyst for olefin epoxidation (Figueiredo et al., 2012).
Safety And Hazards
This compound is classified as an irritant, with hazard statements H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
ethyl 2,2-difluoro-2-pyridin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-4-3-5-12-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLSGVYFEADZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate | |
CAS RN |
1247716-64-8 | |
Record name | ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.